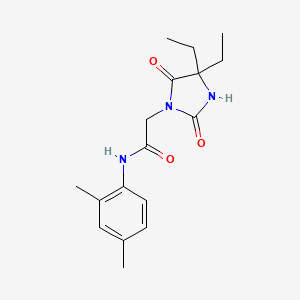

2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(2,4-dimethylphenyl)acetamide

Description

Properties

IUPAC Name |

2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(2,4-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3/c1-5-17(6-2)15(22)20(16(23)19-17)10-14(21)18-13-8-7-11(3)9-12(13)4/h7-9H,5-6,10H2,1-4H3,(H,18,21)(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDPECLSCZNGTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)N(C(=O)N1)CC(=O)NC2=C(C=C(C=C2)C)C)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85270476 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(2,4-dimethylphenyl)acetamide typically involves the following steps:

-

Formation of the Imidazolidinone Core: : The imidazolidinone ring is synthesized through the reaction of diethylamine with a suitable diketone under acidic or basic conditions. This step often requires careful control of temperature and pH to ensure the formation of the desired ring structure.

-

Acetamide Formation: : The acetamide group is introduced by reacting the imidazolidinone intermediate with 2,4-dimethylphenylacetyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the imidazolidinone ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups within the imidazolidinone ring, potentially converting them to alcohols.

Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Nucleophiles: Ammonia (NH₃), primary amines, and thiols.

Major Products

Oxidation Products: Oxidized imidazolidinone derivatives.

Reduction Products: Alcohol derivatives of the imidazolidinone ring.

Substitution Products: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

- Modulation of N-formyl Peptide Receptor 2 (FPR2) :

- Antimicrobial Activity :

- Potential Anticancer Properties :

Case Study 1: FPR2 Modulation in Inflammatory Diseases

A study evaluated the effects of imidazolidine derivatives on FPR2 modulation in vitro and in vivo. Results indicated that these compounds could significantly reduce inflammatory markers and improve outcomes in models of acute inflammation.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of imidazolidine derivatives against resistant bacterial strains. The study found that certain derivatives exhibited significant antibacterial effects, suggesting a potential application in treating infections caused by multidrug-resistant organisms.

Mechanism of Action

The mechanism of action of 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The imidazolidinone ring can form hydrogen bonds and other non-covalent interactions with enzymes, potentially inhibiting their activity. The acetamide group can enhance the compound’s binding affinity to its targets, leading to more potent biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Key structural differences among acetamide derivatives influence their biological activity, stability, and physicochemical properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Physicochemical Properties (Inferred)

- Lipophilicity : Diethyl and dimethyl groups likely elevate logP values, improving lipid membrane penetration compared to polar substituents like chlorine or methoxy .

Biological Activity

2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(2,4-dimethylphenyl)acetamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C13H18N2O3

- Molecular Weight : 250.29 g/mol

The structure includes a diethyl-substituted imidazolidinone moiety which is significant for its biological properties.

The primary biological activity of this compound is linked to its interaction with the N-formyl peptide receptor 2 (FPR2), a G protein-coupled receptor involved in inflammatory responses. Activation of FPR2 has been associated with:

- Anti-inflammatory Effects : The compound promotes the resolution of inflammation by inhibiting the migration of neutrophils and eosinophils while facilitating monocyte migration to clear apoptotic cells .

- Modulation of Immune Responses : FPR2 activation leads to the downregulation of tissue-damaging inflammatory signals and enhances T cell activation .

Biological Activity Data

The following table summarizes key biological activities and effects observed in studies involving this compound:

| Activity | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of neutrophil migration | |

| Immunomodulatory | Enhancement of T cell activation | |

| Resolution of inflammation | Promotion of clearance of apoptotic cells |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Inflammatory Models : In an experimental model of ischemia-reperfusion injury, the compound demonstrated significant protective effects by modulating FPR2 activity, leading to reduced tissue damage and improved recovery outcomes.

- Cancer Research : Preliminary studies suggest that this compound may inhibit tumor growth through its immunomodulatory effects, particularly in models where inflammation plays a critical role in tumor progression.

- Neurological Implications : Research indicates potential neuroprotective effects in models of neuroinflammation, suggesting that modulation of FPR2 may offer therapeutic avenues for neurodegenerative diseases.

Q & A

Q. What are the established synthetic routes for 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(2,4-dimethylphenyl)acetamide?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving:

- Step 1: Preparation of imidazolidinone intermediates through cyclization of thiourea derivatives with glycine or maleimides under reflux conditions in glacial acetic acid .

- Step 2: Oxidation of intermediates using hydrogen peroxide to form dioxoimidazolidine derivatives .

- Step 3: Coupling with substituted acetamides (e.g., 2-chloro-N-(2,4-dimethylphenyl)acetamide) using activating agents like N,N′-carbonyldiimidazole (CDI) .

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Glacial acetic acid, reflux (2 h) | 60–75% |

| 2 | H₂O₂, room temperature | 80–90% |

| 3 | CDI, dichloromethane, 273 K | 50–65% |

Q. How is the compound characterized structurally and chemically?

Methodological Answer:

- X-ray Crystallography : Resolves molecular conformation, dihedral angles between aromatic rings (e.g., 48.45° between dichlorophenyl and pyrazolyl rings), and hydrogen-bonded dimer formation .

- NMR Spectroscopy : Confirms acetamide proton signals (δ 2.1–2.3 ppm for CH₃ groups) and aromatic proton environments (δ 6.8–7.4 ppm) .

- HPLC-MS : Validates molecular weight (e.g., [M+H]⁺ = 383.4 g/mol) and purity (>95%) .

Q. What preliminary biological screening methods are used to evaluate its activity?

Methodological Answer:

- In vitro assays : Anticonvulsant or anticancer activity evaluated via MTT assays (IC₅₀ values) or maximal electroshock seizure (MES) tests .

- Enzyme inhibition : Tests for interactions with targets like cyclooxygenase or acetylcholinesterase using fluorometric or colorimetric assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

- Solvent Selection : Replace glacial acetic acid with polar aprotic solvents (e.g., DMF) to enhance intermediate solubility .

- Catalysis : Use Pd/C or Ru-based catalysts for selective oxidation steps, reducing side-product formation .

- Temperature Control : Lower coupling reaction temperatures (e.g., 273 K) to minimize decomposition .

Case Study : A 15% yield increase was achieved by substituting CDI with EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane at 273 K .

Q. How can crystallographic data resolve contradictions in molecular conformation predictions?

Methodological Answer:

- Dihedral Angle Analysis : X-ray data reveals steric repulsion-induced rotations (e.g., 80.70° between amide and dichlorophenyl groups), contradicting computational models assuming planar conformations .

- Hydrogen Bonding : R₂²(10) dimer formation via N–H···O bonds stabilizes non-planar geometries, explaining discrepancies in NMR coupling constants .

Q. What experimental designs are recommended for evaluating environmental stability and degradation pathways?

Methodological Answer:

- Hydrolytic Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 h, followed by LC-MS analysis to detect hydrolysis products (e.g., acetic acid derivatives) .

- Photodegradation : Expose to UV light (254 nm) in aqueous solutions; quantify degradation via HPLC and identify radicals using ESR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.